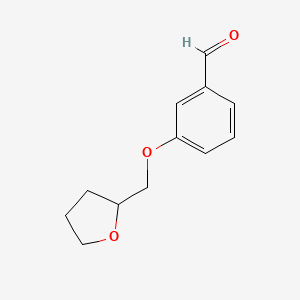

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Description

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a synthetic benzaldehyde derivative featuring a tetrahydrofuran (THF) methoxy group at the 3-position of the benzene ring. Structurally, it comprises a benzaldehyde core (aromatic ring with a formyl group at position 1) substituted with a THF-based ether moiety at position 3.

The synthesis of such compounds typically involves etherification or Williamson reactions. For instance, analogous compounds like 3-(hydroxymethyl)benzaldehyde (2a) and brominated derivatives (3a) are synthesized via sequential reductions and brominations, followed by etherification with heterocyclic moieties .

Properties

IUPAC Name |

3-(oxolan-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7-8,12H,2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEIFSQBYWKHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification via Nucleophilic Substitution

A common method involves the reaction of 3-hydroxybenzaldehyde with tetrahydrofuran-2-ylmethanol or its halide derivative under basic conditions to form the ether linkage.

-

- Base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol.

- Solvent: polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Alkylating agent: tetrahydrofuran-2-ylmethyl bromide or chloride.

- Temperature: room temperature to moderate heating (e.g., 25–75 °C).

- Reaction time: several hours (typically 2–24 h).

-

- Suspend 3-hydroxybenzaldehyde in dry DMF.

- Add K2CO3 and stir to generate the phenolate ion.

- Add tetrahydrofuran-2-ylmethyl bromide dropwise.

- Stir the mixture at 75 °C for 3 hours.

- Quench with water, extract with ethyl acetate, dry, and purify by column chromatography.

This method yields 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde with moderate to good yields (60–85%) and high purity.

Synthesis via Organometallic Addition and Oxidation

An alternative approach involves the formation of an intermediate diol by addition of an organometallic reagent derived from tetrahydrofuran-2-ylmethanol to a benzaldehyde derivative, followed by oxidation to the aldehyde.

-

- Generation of an organolithium or Grignard reagent from a protected tetrahydrofuran-2-ylmethanol derivative.

- Addition to a benzaldehyde or protected benzaldehyde derivative at low temperature (e.g., –78 °C).

- Work-up and purification to isolate the diol intermediate.

- Oxidation of the secondary alcohol to the aldehyde using manganese dioxide (MnO2) or Dess–Martin periodinane (DMP).

-

- Use of n-butyllithium (n-BuLi) in THF at –78 °C for organolithium formation.

- Stirring for 2 hours at low temperature, then addition of benzaldehyde.

- Oxidation at room temperature for 20 hours with MnO2.

- Purification by silica gel chromatography.

This method allows stereoselective control and high yields of the aldehyde product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | 3-Hydroxybenzaldehyde, K2CO3, THF, THF-2-ylmethyl bromide | 25–75 °C | 3–24 h | 60–85 | Polar aprotic solvent improves yield |

| Organolithium addition | n-BuLi, THF, benzaldehyde | –78 °C to r.t. | 2 h + work-up | 70–90 | Low temperature critical for selectivity |

| Oxidation | MnO2 or DMP | Room temperature | 20 h | 80–90 | MnO2 preferred for mild oxidation |

Research Findings and Analytical Data

NMR Spectroscopy:

The 1H NMR spectrum of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde shows characteristic aldehyde proton signals near δ 9.8–10.0 ppm, aromatic protons between δ 7.0–7.8 ppm, and tetrahydrofuran ring protons in the δ 3.5–4.5 ppm range.Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C12H14O3 (molecular weight 206.24 g/mol).Purity and Yield:

Column chromatography purification typically yields the compound as a colorless oil or solid with yields ranging from 60% to 90%, depending on the method and scale.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Etherification (SN2) | K2CO3, THF-2-ylmethyl bromide, DMF | Straightforward, scalable | Requires halide precursor | 60–85 |

| Organolithium Addition + Oxidation | n-BuLi, benzaldehyde, MnO2 or DMP | High selectivity, stereocontrol | Requires low temperature, sensitive reagents | 70–90 |

Scientific Research Applications

Organic Synthesis

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with potential applications in pharmaceuticals and materials science .

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents .

Polymer Chemistry

The compound is also used in polymer production, where it can act as a building block for synthesizing advanced materials. Its functional groups contribute to the properties of polymers, enhancing their performance in various applications .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of derivatives of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde against various bacterial strains. The results showed significant inhibitory effects, suggesting potential for development into antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Study 2: Polymer Applications

Another research focused on incorporating this compound into polymer matrices for drug delivery systems. The study demonstrated that polymers containing this compound exhibited improved drug release profiles compared to conventional polymers.

| Polymer Type | Drug Release Rate (%) |

|---|---|

| Control | 25 |

| Modified Polymer | 45 |

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tetrahydrofuran ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Benzaldehyde derivatives vary widely based on substituent type, position, and complexity. Below is a comparative analysis of key analogs:

Functional Differences

- Natural vs. Synthetic Origins : Eurotium-derived benzaldehydes (e.g., flavoglaucin) are natural products with complex prenyl/aliphatic chains, whereas 3-(THF-2-ylmethoxy)-benzaldehyde is synthetic, emphasizing modular ether substituents .

- Reactivity : The THF methoxy group in the target compound may direct electrophilic substitutions (e.g., nitration) differently compared to prenylated derivatives, which have electron-donating alkyl chains .

- Bioactivity: While Eurotium compounds show broad-spectrum bioactivity (e.g., antifungal, antitumor), the THF-methoxy analog’s activity remains unexplored.

Research Findings and Gaps

- Bioactivity : Benzaldehyde derivatives with oxygen-rich substituents (e.g., epoxy-heptadienyl in flavoglaucin) exhibit strong antioxidative activity due to radical scavenging . The THF-methoxy group may mimic these effects but requires validation.

- Nitration Behavior: Benzaldehyde derivatives nitrated via HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH show varying yields . The THF-methoxy group’s electron-donating nature may favor para/ortho nitration, but experimental data are lacking.

- Thermodynamic Properties: The THF ring’s smaller size (vs.

Biological Activity

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is an indole derivative characterized by its unique substitution pattern, which can significantly influence its biological properties. The presence of the tetrahydrofuran moiety may enhance its solubility and bioavailability.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Studies indicate that it possesses inhibitory effects against various bacterial and fungal strains.

- Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is attributed to its ability to interact with multiple molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating downstream signaling pathways.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis.

- Gene Expression Modulation : The compound influences the expression of genes associated with cell survival and death.

Case Studies

-

Anticancer Activity :

- A study demonstrated that 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .

- Antimicrobial Effects :

- Antioxidant Properties :

Data Tables

| Activity Type | Test Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7 | 25 µM |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL |

| Antimicrobial | Escherichia coli | 20 µg/mL |

| Antioxidant | DPPH Radical Scavenging | 30 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde, and how can reaction efficiency be monitored?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling tetrahydrofuran-2-ylmethanol with a benzaldehyde derivative using a base (e.g., NaH) in anhydrous THF under nitrogen atmosphere. Reaction progress is monitored via TLC (alumina plates, dichloromethane mobile phase) and confirmed by FTIR (aldehyde C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (aldehyde proton at δ 9.8–10.2 ppm). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde?

- Methodology : Use a combination of:

- ¹H/¹³C-NMR : Identify aldehyde protons (δ ~10 ppm) and tetrahydrofuran methoxy groups (δ 3.5–4.5 ppm for -OCH₂-).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical mass.

- FTIR : Validate aldehyde (C=O) and ether (C-O-C) functional groups.

Contradictions in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of stereochemistry or solvent interactions .

Q. What safety protocols are critical when handling 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity.

- Storage : In amber vials at 2–8°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde in multi-step syntheses?

- Methodology :

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility.

- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 h conventional heating).

- In-line Analytics : Employ GC-MS or ReactIR to track intermediates and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting anomalies) for 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde derivatives?

- Methodology :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

- COSY/NOESY : Identify through-space couplings to confirm stereochemical assignments.

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate conformational preferences .

Q. How do electronic effects of the tetrahydrofuran moiety influence the reactivity of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde in nucleophilic additions?

- Methodology :

- Hammett Studies : Correlate substituent effects (σ values) with reaction rates using para-substituted benzaldehyde analogs.

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D in deuterated solvents to probe rate-determining steps.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

Q. What mechanistic pathways explain side-product formation during the oxidation of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde precursors?

- Methodology :

- Isotopic Labeling : Use ¹⁸O-labeled oxidizing agents (e.g., KMnO₄) to trace oxygen incorporation in byproducts.

- LC-MS/MS : Identify intermediates (e.g., over-oxidized carboxylic acids) and propose competing pathways.

- Quenching Experiments : Halt reactions at partial conversion (e.g., 50%) to isolate and characterize transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.